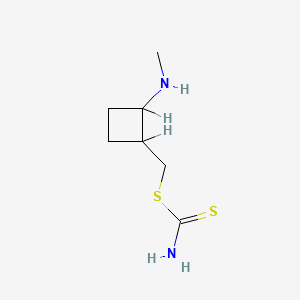

Carbamodithioic acid, (2-(methylamino)cyclobutyl)methyl ester

Description

Carbamodithioic acid, (2-(methylamino)cyclobutyl)methyl ester (CAS: 63870-03-1), is a dithiocarbamate derivative characterized by a cyclobutylmethyl ester backbone and a methylamino substituent.

Properties

CAS No. |

63870-03-1 |

|---|---|

Molecular Formula |

C7H14N2S2 |

Molecular Weight |

190.3 g/mol |

IUPAC Name |

[2-(methylamino)cyclobutyl]methyl carbamodithioate |

InChI |

InChI=1S/C7H14N2S2/c1-9-6-3-2-5(6)4-11-7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10) |

InChI Key |

YKJINQAWWMZENP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCC1CSC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dithiocarbamic acid [2-(methylamino)cyclobutyl]methyl ester typically involves the reaction of a primary amine with carbon disulfide. The general reaction can be represented as follows: [ \text{RNH}_2 + \text{CS}_2 \rightarrow \text{R(H)NCS}_2\text{H} ] In this case, the primary amine is 2-(methylamino)cyclobutylamine, which reacts with carbon disulfide to form the desired dithiocarbamic acid ester .

Industrial Production Methods

Industrial production of dithiocarbamates often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Dithiocarbamic acid [2-(methylamino)cyclobutyl]methyl ester undergoes various chemical reactions, including:

Oxidation: Oxidation of dithiocarbamates typically leads to the formation of thiuram disulfides.

Reduction: Reduction reactions can convert dithiocarbamates back to their corresponding amines and carbon disulfide.

Substitution: Dithiocarbamates can undergo substitution reactions where the sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include thiuram disulfides from oxidation, primary amines from reduction, and various substituted dithiocarbamates from substitution reactions .

Scientific Research Applications

Dithiocarbamic acid [2-(methylamino)cyclobutyl]methyl ester has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the vulcanization of rubber and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of dithiocarbamic acid [2-(methylamino)cyclobutyl]methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Carbamodithioic Acid, Dimethyl-, 1-Cyanocyclobutyl Ester

- Structure: Features a 1-cyanocyclobutyl ester group instead of the (2-methylamino)cyclobutylmethyl moiety.

- Key Differences: The cyano group (–CN) introduces strong electron-withdrawing effects, likely increasing electrophilicity and altering reactivity in nucleophilic substitution reactions compared to the methylamino group in the target compound.

Dithioveratrylcarbamic Acid Allyl Ester

- Structure : Contains a veratryl (3,4-dimethoxybenzyl) group and an allyl ester.

- Key Differences :

- The veratryl group enhances lipophilicity and may improve blood-brain barrier penetration, whereas the cyclobutyl group in the target compound offers steric constraints for selective binding.

- The allyl ester is more prone to hydrolysis or enzymatic cleavage than the cyclobutylmethyl ester, affecting metabolic stability .

Carbamic Acid Cyclohexylmethyl Ester

- Structure : Substitutes the cyclobutyl ring with a cyclohexylmethyl group.

- The absence of a dithiocarbamate group eliminates metal-chelating capacity, limiting applications in catalysis or heavy-metal scavenging .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Substituents | Key Functional Attributes |

|---|---|---|---|

| Carbamodithioic acid, (2-(methylamino)cyclobutyl)methyl ester | 63870-03-1 | Cyclobutylmethyl ester, methylamino | Rigid structure, hydrogen-bonding capability |

| Carbamodithioic acid, dimethyl-, 1-cyanocyclobutyl ester | Not reported | Cyanocyclobutyl ester, dimethyl | High electrophilicity, reduced H-bonding |

| Dithioveratrylcarbamic acid allyl ester | Not reported | Veratryl group, allyl ester | High lipophilicity, hydrolytic instability |

| Carbamic acid cyclohexylmethyl ester | Not reported | Cyclohexylmethyl ester | High steric bulk, low aqueous solubility |

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for cyclobutane-containing dithiocarbamates, such as reacting cyclobutylmethylamine with carbon disulfide and methylating agents, though specific protocols are undocumented .

- Biological Activity: Dithiocarbamates generally exhibit antifungal and antibacterial properties, but the methylamino-cyclobutyl group’s impact remains unstudied.

- Data Gaps: No peer-reviewed studies directly analyze the target compound’s physicochemical or pharmacological properties. Comparisons rely on structural extrapolation from analogues .

Biological Activity

Carbamodithioic acid, specifically the compound known as (2-(methylamino)cyclobutyl)methyl ester, is a member of the carbamate family. This compound has garnered interest in pharmacological research due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : C₈H₁₃N₃O₂S₂

- Molecular Weight : 217.34 g/mol

- CAS Number : 2204290-99-1

Carbamodithioic acid esters primarily function as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds can lead to increased levels of acetylcholine, enhancing cholinergic signaling in the nervous system. The mechanism involves the formation of a stable carbamoylated intermediate with AChE, resulting in prolonged cholinergic activity .

Biological Activities

The biological activities of carbamodithioic acid derivatives can be categorized as follows:

- Antihistaminic Activity : Some derivatives exhibit significant antihistaminic properties, making them potential candidates for treating allergic reactions. In studies comparing various compounds, most derivatives showed stronger antihistaminic effects than anticholinergic actions .

- Anticholinergic Effects : While primarily functioning as AChE inhibitors, certain compounds also display anticholinergic properties, which can be beneficial in managing conditions like overactive bladder and Parkinson's disease .

- Antimicrobial Activity : Research indicates that carbamodithioic acid derivatives possess antimicrobial properties against various pathogens. For instance, crude extracts containing these compounds were tested against E. coli, S. aureus, and Candida albicans, demonstrating notable inhibitory effects .

Case Studies

-

Antihistaminic Activity Study :

- Objective : To evaluate the antihistaminic and anticholinergic activities of new carbamodithioic acid esters.

- Methodology : Thirteen new dithiocarbamates were synthesized and tested on rabbit ileum.

- Findings : All derivatives exhibited stronger antihistaminic activity compared to their anticholinergic effects, suggesting a potential therapeutic application in allergy treatments .

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial effects of crude extracts containing carbamodithioic acid derivatives.

- Methodology : Disk diffusion assays were performed using various bacterial and fungal strains.

- Results : Significant antimicrobial activity was observed against tested pathogens, indicating potential use in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.